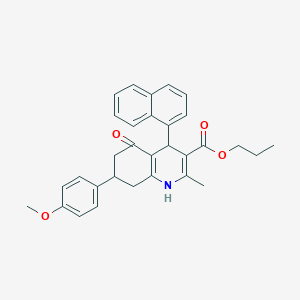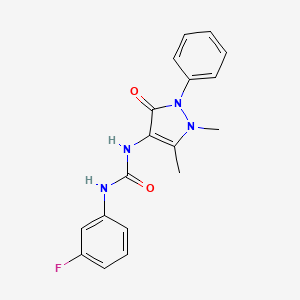![molecular formula C14H23NO2 B5197538 N-[3-(4-methoxyphenoxy)propyl]-1-butanamine](/img/structure/B5197538.png)
N-[3-(4-methoxyphenoxy)propyl]-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-methoxyphenoxy)propyl]-1-butanamine, also known as MPBP, is a chemical compound that has been extensively studied for its potential use in scientific research. MPBP is a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in a variety of physiological processes, including mood regulation, cognition, and pain perception. As such, MPBP has the potential to be used in a wide range of research areas, including neuroscience, pharmacology, and psychology.
Wirkmechanismus
N-[3-(4-methoxyphenoxy)propyl]-1-butanamine acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. When N-[3-(4-methoxyphenoxy)propyl]-1-butanamine binds to this receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as serotonin and dopamine. These neurotransmitters play a key role in regulating mood, cognition, and pain perception.
Biochemical and Physiological Effects:
N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has been shown to have a variety of biochemical and physiological effects. In animal models, N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has been shown to reduce anxiety and depression-like behaviors, increase social interaction, and improve cognitive function. N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has also been shown to have analgesic effects, reducing pain perception in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(4-methoxyphenoxy)propyl]-1-butanamine in scientific research is its selectivity for the 5-HT1A receptor. This allows researchers to study the effects of this receptor specifically, without interference from other receptors. However, one limitation of using N-[3-(4-methoxyphenoxy)propyl]-1-butanamine is that it may have off-target effects on other receptors, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research involving N-[3-(4-methoxyphenoxy)propyl]-1-butanamine. One area that is currently being explored is the potential use of N-[3-(4-methoxyphenoxy)propyl]-1-butanamine as a therapeutic agent for anxiety and depression. Other areas of research include the study of the effects of N-[3-(4-methoxyphenoxy)propyl]-1-butanamine on pain perception and cognition, as well as the development of more selective agonists for the 5-HT1A receptor. Overall, N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has the potential to be a valuable tool for scientific research in a variety of fields.
Synthesemethoden
The synthesis of N-[3-(4-methoxyphenoxy)propyl]-1-butanamine involves several steps, including the reaction of 4-methoxyphenol with 3-chloropropylamine to form 3-(4-methoxyphenoxy)propylamine. This intermediate is then reacted with 1-bromo-butane to form the final product, N-[3-(4-methoxyphenoxy)propyl]-1-butanamine. The synthesis of N-[3-(4-methoxyphenoxy)propyl]-1-butanamine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has been used extensively in scientific research to study the 5-HT1A receptor and its effects on various physiological processes. One area of research where N-[3-(4-methoxyphenoxy)propyl]-1-butanamine has been particularly useful is in the study of anxiety and depression. Studies have shown that N-[3-(4-methoxyphenoxy)propyl]-1-butanamine can reduce anxiety and depression-like behaviors in animal models, suggesting that it may have potential as a therapeutic agent for these conditions.
Eigenschaften
IUPAC Name |
N-[3-(4-methoxyphenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-4-10-15-11-5-12-17-14-8-6-13(16-2)7-9-14/h6-9,15H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZWPBQRDJOGQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl]phosphonate](/img/structure/B5197460.png)

![2-[(1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5197472.png)

![1-methoxy-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5197487.png)
![7-bromo-2-(3-phenyl-2-propen-1-ylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5197491.png)
![(2S)-1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-isopropyl-4-methylpiperazine](/img/structure/B5197494.png)
![6-({3-[(3,4-dimethoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5197495.png)



![{4-benzyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5197545.png)
![N~2~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5197553.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide](/img/structure/B5197560.png)